4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenoxy group and a benzo[d]azolin-3-ylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 4-chloro-2-methylphenoxy acetic acid, which is then coupled with the benzo[d]azolin-3-ylidene derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as condensation, chlorination, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A related compound with similar structural features.
Benzo[d]azolin derivatives: Compounds with the benzo[d]azolin moiety, which may exhibit similar biological activities.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12-11-13(20)8-9-16(12)26-10-4-7-17(24)22-23-18-14-5-2-3-6-15(14)21-19(18)25/h2-3,5-6,8-9,11,21,25H,4,7,10H2,1H3 |
InChI Key |
SXYLPBRENQUVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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